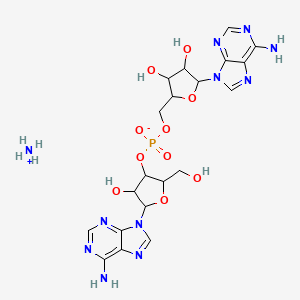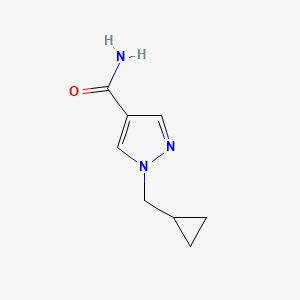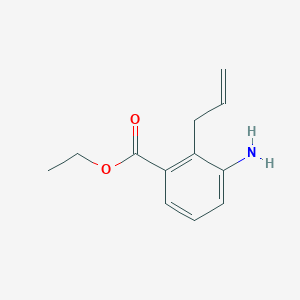
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is an organic compound featuring a thiophene ring substituted with two bromine atoms at the 3 and 4 positions, and a butanol side chain at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol typically involves the bromination of thiophene followed by the introduction of the butanol side chain. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.
Grignard Reaction: The 3,4-dibromothiophene undergoes a Grignard reaction with 3-methylbutan-1-ol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Amino or alkyl-substituted thiophenes.
Applications De Recherche Scientifique
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
3,4-Dibromothiophene: Lacks the butanol side chain, making it less versatile in certain applications.
1-(3-Bromothiophen-2-yl)-3-methylbutan-1-ol: Contains only one bromine atom, which may affect its reactivity and properties.
Thiophene-2-carboxylic acid: A different functional group that alters its chemical behavior and applications.
Uniqueness: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and the butanol side chain, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12Br2OS |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
1-(3,4-dibromothiophen-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H12Br2OS/c1-5(2)3-7(12)9-8(11)6(10)4-13-9/h4-5,7,12H,3H2,1-2H3 |
Clé InChI |
XDFWXMKLZHNXQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=C(C(=CS1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)







![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)
